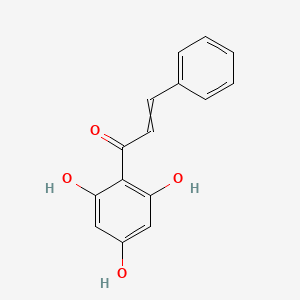

3-Phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one

Vue d'ensemble

Description

The compound identified by the Chemical Abstracts Service number 460718 is known as Carbonyldiimidazole. It is an organic compound with the molecular formula C₇H₆N₄O. This compound is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis and as a reagent in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Carbonyldiimidazole can be synthesized by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after the removal of the side product and solvent .

Industrial Production Methods: In industrial settings, the production of carbonyldiimidazole follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of phosgene, a hazardous chemical, requires stringent safety measures and specialized equipment.

Analyse Des Réactions Chimiques

Types of Reactions: Carbonyldiimidazole undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions.

Reduction: It can be reduced to form imidazole derivatives.

Substitution: It readily undergoes substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced imidazole compounds.

Substitution: Amides, carbamates, and ureas are formed when carbonyldiimidazole reacts with amines and alcohols.

Applications De Recherche Scientifique

Carbonyldiimidazole has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly for the formation of amides, esters, and peptides.

Biology: It is employed in the synthesis of biologically active molecules and in the modification of biomolecules.

Medicine: It is used in the synthesis of pharmaceutical compounds and drug development.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

Carbonyldiimidazole acts as a coupling agent in organic synthesis. It facilitates the formation of amide bonds by reacting with carboxylic acids to form an intermediate, which then reacts with amines to produce amides. The mechanism involves the activation of the carboxylic acid group, making it more reactive towards nucleophiles .

Comparaison Avec Des Composés Similaires

Phosgene: Used in similar reactions but is more hazardous.

Imidazole: A precursor in the synthesis of carbonyldiimidazole.

N,N’-Dicyclohexylcarbodiimide: Another coupling agent used in peptide synthesis.

Uniqueness: Carbonyldiimidazole is unique due to its stability and ease of handling compared to other coupling agents like phosgene. It avoids the use of highly toxic reagents and provides high yields in peptide synthesis .

Activité Biologique

3-Phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention for its diverse biological activities. This article explores its antibacterial properties, potential applications in cancer therapy, and other relevant biological effects.

- Molecular Formula : C₁₅H₁₂O₄

- Molecular Weight : 256.253 g/mol

- CAS Number : 82451-30-7

Antibacterial Activity

Recent studies have highlighted the compound's significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship (SAR) indicates that specific hydroxylation patterns are crucial for its efficacy.

Minimum Inhibitory Concentration (MIC)

The compound has demonstrated impressive MIC values in various studies:

| Compound | MIC (μg/mL) | Bacteria |

|---|---|---|

| This compound | 0.5–2.0 | Staphylococcus aureus |

| Tetracycline | 4.0 | Staphylococcus aureus |

| Erythromycin | 8.0 | Staphylococcus aureus |

These results suggest that this chalcone derivative outperforms traditional antibiotics in certain contexts, particularly against methicillin-resistant strains (MRSA) .

The antibacterial mechanism involves disrupting bacterial cell membranes and altering membrane potential. Studies using flow cytometry have shown that treatment with this compound leads to significant depolarization of bacterial cells, indicating membrane damage and subsequent cell death .

Anticancer Properties

In addition to its antibacterial effects, this compound has been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through several mechanisms:

- Inhibition of Proliferation : The compound has shown the ability to inhibit the proliferation of various cancer cell lines.

- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death.

- Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.

Study on Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial activity of various flavonoids, including chalcone derivatives like this compound. The findings revealed that this compound exhibited a remarkable ability to inhibit MRSA growth compared to conventional antibiotics .

Study on Anticancer Activity

Another investigation focused on the anticancer effects of chalcones demonstrated that the compound significantly reduced cell viability in human breast cancer cells (MCF-7), with IC50 values indicating potent activity .

Propriétés

IUPAC Name |

3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-11-8-13(18)15(14(19)9-11)12(17)7-6-10-4-2-1-3-5-10/h1-9,16,18-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYXTWZXLWHMBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.